7-(benzo[d][1,3]dioxol-5-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane
Description
Properties
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-4-(3,5-dimethyl-1-propan-2-ylpyrazol-4-yl)sulfonyl-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O4S2/c1-13(2)23-15(4)20(14(3)21-23)29(24,25)22-8-7-19(28-10-9-22)16-5-6-17-18(11-16)27-12-26-17/h5-6,11,13,19H,7-10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYVWWNCDODJOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C)C)S(=O)(=O)N2CCC(SCC2)C3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 7-(benzo[d][1,3]dioxol-5-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane is a novel thiazepane derivative with potential pharmacological applications. This article explores its biological activity based on available research findings, including synthesis methods, biological evaluations, and case studies.
Chemical Structure and Properties
Chemical Formula : CHNOS
Molecular Weight : 366.44 g/mol
The compound features a thiazepane ring linked to a benzo[d][1,3]dioxole moiety and an isopropyl-substituted pyrazole sulfonamide. This unique structure is hypothesized to contribute to its biological activity.
Synthesis Methods
The synthesis of thiazepane derivatives typically involves multi-step processes that include the formation of the thiazepane ring followed by substitution reactions to introduce the benzo[d][1,3]dioxole and pyrazole groups. A common method involves:
- Formation of Thiazepane Ring : Reaction of appropriate thioamide with a suitable electrophile.
- Substitution Reactions : Introduction of the benzo[d][1,3]dioxole and pyrazole via nucleophilic substitution or coupling reactions.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing benzothiazole and dioxole moieties have shown promising results against Mycobacterium tuberculosis with MIC values indicating effective inhibition .
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| 7a | 0.5 | High |
| 7g | 0.8 | Moderate |
The compound's structural features suggest it may also exhibit antimicrobial activity due to its ability to interact with bacterial enzymes.
Anti-inflammatory Activity
Thiazepane derivatives are known for their anti-inflammatory properties. In vitro studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which play a key role in inflammation pathways .
| Compound | IC50 (µM) | COX Selectivity |
|---|---|---|
| PYZ16 | 0.52 | High |
| Celecoxib | 0.78 | Moderate |
The potential of the compound as a COX inhibitor warrants further investigation into its anti-inflammatory mechanisms.
Case Studies
A recent study focused on the in vivo effects of structurally related compounds demonstrated significant reductions in inflammation markers in animal models . The study highlighted the importance of the benzo[d][1,3]dioxole structure in enhancing bioavailability and efficacy.
The proposed mechanisms by which this compound exerts its biological effects include:
Scientific Research Applications
The unique structural features of 7-(benzo[d][1,3]dioxol-5-yl)-4-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-thiazepane suggest several potential biological applications:
1. Antimicrobial Activity
Research indicates that compounds containing thiazepane and sulfonamide groups exhibit antimicrobial properties. The interaction of this compound with bacterial enzymes could inhibit microbial growth, making it a candidate for developing new antibiotics.
2. Anti-inflammatory Effects
Similar compounds have shown anti-inflammatory properties. The benzo[d][1,3]dioxole moiety may enhance the compound's ability to modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.
3. Anticancer Potential
The structural characteristics of this compound may allow it to interact with specific cancer cell receptors or enzymes involved in tumor progression. Preliminary studies could explore its cytotoxic effects on various cancer cell lines.
Synthesis Pathways
The synthesis of this compound typically involves multi-step reactions that may include:
- Formation of the thiazepane ring.
- Introduction of the benzo[d][1,3]dioxole moiety.
- Sulfonation to incorporate the pyrazole sulfonamide group.
Specific reaction conditions and reagents will vary based on desired yield and purity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares the target compound with structurally analogous molecules from the literature, focusing on core scaffolds, substituents, and reported properties:
Key Structural and Functional Insights:
Core Flexibility vs. Rigidity :
- The 1,4-thiazepane core offers greater conformational flexibility compared to the rigid pyrazole () or benzodiazepine () scaffolds. This flexibility may influence binding kinetics to biological targets.
Substituent Effects: The benzo[d][1,3]dioxol-5-yl group, shared with ’s anticonvulsant pyrazole derivative, is linked to enhanced blood-brain barrier penetration due to its lipophilic nature . The sulfonated pyrazole group in the target compound is unique among the compared structures. Sulfonyl groups are known to improve aqueous solubility and metabolic stability compared to non-sulfonated analogs (e.g., ’s tetrazolyl derivatives) .
Synthetic Complexity :
- The target compound’s synthesis likely involves multi-step protocols similar to those in and , such as sulfonation (e.g., using DMAP as a catalyst) and heterocyclic ring formation .
Therapeutic Hypotheses :
- While ’s pyrazole derivative exhibits anticonvulsant activity, the target compound’s thiazepane core and sulfonated pyrazole may target different pathways, such as ion channels or enzymes requiring larger binding pockets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
